molecular formula C8H5Br2NO B1322370 5,7-Dibromo-1,3-dihydroindol-2-one CAS No. 23872-19-7

5,7-Dibromo-1,3-dihydroindol-2-one

Cat. No.: B1322370
CAS No.: 23872-19-7
M. Wt: 290.94 g/mol
InChI Key: HWEYJUXFIONVIB-UHFFFAOYSA-N
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Description

Significance of the Indolone Core as a Privileged Structure in Chemical Sciences

The indole (B1671886) nucleus is widely regarded as a "privileged structure" in medicinal chemistry and drug discovery. nih.govthieme-connect.deresearchgate.net This designation stems from its recurring presence in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities. nih.govjuniperpublishers.com The indole scaffold's ability to interact with a variety of biological targets, including enzymes and receptors, makes it a versatile framework for the design of novel therapeutic agents. nih.govnih.gov Many drugs containing the indole substructure, such as indomethacin (B1671933) and ergotamine, underscore its therapeutic importance. nih.gov

The oxindole (B195798) core, a derivative of indole, is found in the tissues and bodily fluids of mammals and in various plant-based natural products. nih.gov This scaffold and its derivatives, particularly those substituted at the C3 position, are at the heart of many bioactive natural products and have inspired the creation of new drugs and lead compounds. nih.govresearchgate.net The structural diversity and biological activities of oxindole-containing natural products continue to fuel research in this area. juniperpublishers.comresearchgate.net

Overview of Halogenated Indolone Derivatives in Synthetic and Mechanistic Studies

Halogenation of the indolone core is a key strategy employed in synthetic and medicinal chemistry to modulate the physicochemical and biological properties of the resulting derivatives. The introduction of halogen atoms can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

Halogenated indoles serve as versatile intermediates in a variety of chemical transformations. For instance, 3-halogenated indoles can be synthesized in high yields and subsequently used in reactions with different nucleophiles and in palladium-catalyzed cross-coupling reactions to create more complex molecules. nih.gov The study of halogenated indole alkaloids from marine invertebrates has also revealed novel mechanisms of biohalogenation and has led to the discovery of compounds with interesting biological activities. nih.gov

From a mechanistic standpoint, the halogenation of indoles has been a subject of investigation to understand the reactivity of the indole nucleus. Studies on the effects of core halogenation on the photophysical and electrochemical properties of related heterocyclic systems have provided insights into band-gap engineering for organic electronics. researchgate.net Furthermore, computational and experimental studies, such as H/D exchange experiments, have helped to elucidate the mechanisms of reactions involving indole derivatives, including the preferential cleavage of C-H bonds. acs.org

Research Context of 5,7-Dibromo-1,3-dihydroindol-2-one within Contemporary Indolone Chemistry

This compound, also known as 5,7-dibromooxindole, is a specific halogenated derivative of the oxindole scaffold. Its chemical structure is characterized by the presence of two bromine atoms at positions 5 and 7 of the oxindole ring system. This compound serves as a valuable building block in organic synthesis and a subject of study in its own right.

Research involving dibrominated indole and indolone structures spans various applications. For example, in the context of marine natural products, it has been observed that while a single bromine substitution on the indole ring can enhance potency for certain biological targets, two bromide substitutions might slightly reduce it. nih.gov The synthesis of new heterocyclic systems has been explored through the alkylation and subsequent cycloaddition reactions of 5-bromoisatin, a related precursor. researchgate.net

Furthermore, derivatives of 5-bromo-7-azaindolin-2-one have been synthesized and evaluated for their antitumor activity, demonstrating the potential of this scaffold in cancer research. nih.gov The synthesis of this compound itself is of interest, and its CAS number is 23872-19-7. sigmaaldrich.com The study of related dibrominated quinolines has also provided insights into their crystal structures and intermolecular interactions. researchgate.net The unique substitution pattern of this compound makes it a specific tool for investigating the impact of halogenation on the chemical and biological properties of the oxindole core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dibromo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEYJUXFIONVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625423
Record name 5,7-Dibromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23872-19-7
Record name 5,7-Dibromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,7 Dibromo 1,3 Dihydroindol 2 One and Its Analogues

Strategies for Constructing the 1,3-Dihydroindol-2-one Core

The 1,3-dihydroindol-2-one, or oxindole (B195798), framework is a privileged structure in medicinal chemistry and natural products. Its synthesis can be achieved through various classical and modern organic chemistry reactions. These methods focus on the formation of the fused bicyclic system, which consists of a benzene ring and a pyrrolidone ring.

Several synthetic strategies have been developed to construct this core structure. These often involve intramolecular cyclization reactions of appropriately substituted aniline derivatives. For instance, an intramolecular α-arylation of chloro- or fluoro-substituted anilides, mediated by a base like potassium tert-butoxide, can yield the oxindole ring system. nih.gov The versatility of the oxindole core allows for substitutions at multiple positions, which significantly influences the molecule's biological activity. nih.govcalstate.edu The development of these foundational synthetic techniques is essential for the subsequent preparation of more complex derivatives like 5,7-Dibromo-1,3-dihydroindol-2-one.

Targeted Bromination Approaches for Indolone Scaffolds

The introduction of bromine atoms onto the indolone (or oxindole) scaffold is a key step in the synthesis of this compound. This process requires careful control of regioselectivity to ensure the bromine atoms are introduced at the desired C5 and C7 positions of the aromatic ring.

Achieving regioselective bromination at the C5 and C7 positions is critical for the synthesis of the target compound. The electronic properties of the indolone ring direct electrophilic aromatic substitution, but specific conditions are necessary to favor disubstitution at these particular sites. Research has shown that direct bromination of isatin (B1672199) (1H-indole-2,3-dione), a common precursor, can yield the 5,7-dibromo derivative. One reported method involves refluxing isatin in ethanol while adding bromine drop-wise, maintaining the temperature between 70–75 °C. nih.gov The inherent reactivity of the indole (B1671886) nucleus can sometimes lead to challenges in controlling the position of halogenation, making the development of selective methods an important area of research. calstate.edunih.gov For instance, studies on other indole alkaloids have explored conditions for C5-selective bromination, highlighting the complexity of controlling regioselectivity on this scaffold. nih.govresearchgate.net

The choice of brominating agent and reaction conditions plays a pivotal role in the efficiency and selectivity of the bromination process. Various brominating agents, such as molecular bromine (Br₂), N-Bromosuccinimide (NBS), and pyridinium hydrobromide perbromide (Br₃·PyH), are employed in organic synthesis. nih.gov The optimization of these reagents, along with parameters like solvent, temperature, and the potential use of catalysts, is essential to maximize the yield of the desired 5,7-dibrominated product while minimizing the formation of mono-brominated or other isomeric byproducts. For example, mild, metal-free conditions have been developed for the selective bromination of certain indole alkaloids, which could provide insights into optimizing conditions for indolone scaffolds. nih.gov The goal is to develop robust and scalable protocols that consistently provide the desired regioselectivity.

Synthesis of Key Precursors: 5,7-Dibromoisatin (5,7-Dibromo-1H-indole-2,3-dione)

5,7-Dibromoisatin is a crucial intermediate in the synthesis of many this compound analogues. The presence of the reactive ketone at the C3 position makes it a versatile building block for further chemical modifications. The synthesis of 5,7-dibromoisatin is typically achieved through the direct bromination of isatin.

A common laboratory procedure involves the careful addition of molecular bromine to a solution of isatin in a suitable solvent, such as ethanol, under reflux conditions. nih.gov This electrophilic substitution reaction targets the electron-rich aromatic ring of the isatin molecule. The conditions are controlled to favor the introduction of two bromine atoms at the C5 and C7 positions. Once synthesized, 5,7-dibromoisatin can be used to generate a wide array of derivatives through reactions at the N1 and C3 positions. For example, it can be N-alkylated or condensed with various nucleophiles at the C3-carbonyl to create more complex structures. nih.govaip.org

Starting MaterialReagentSolventConditionsProductReference
IsatinBromine (Br₂)EthanolReflux, 70-75 °C5,7-Dibromoisatin nih.gov

Multi-Component Reactions for the Generation of Diverse this compound Analogues

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. uniba.it This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries. uniba.it In the context of this compound, MCRs can be employed to introduce diversity at various positions of the scaffold.

For example, the 1,3-dipolar cycloaddition reaction is a versatile MCR used to synthesize heterocyclic compounds. nih.gov Spiropyrrolidine derivatives of the indolone core can be synthesized via a one-pot, three-component reaction involving an isatin derivative, an amino acid, and a dipolarophile. nih.gov By using 5,7-dibromoisatin or a related this compound derivative as the starting material, a diverse range of complex spirocyclic analogues can be generated. nih.govnih.gov These reactions are often highly stereoselective and provide access to unique chemical scaffolds that would be difficult to synthesize through traditional linear methods. nih.gov

Advanced Synthetic Approaches in Indolone Chemistry

The field of indolone chemistry is continually evolving, with new and advanced synthetic methods being developed to improve efficiency, selectivity, and sustainability. These approaches often focus on the use of novel catalytic systems or the development of transition-metal-free pathways. rsc.org Such advancements are critical for the synthesis of complex natural products and pharmaceutically relevant molecules based on the indolone scaffold. nih.gov

Modern synthetic strategies include:

Transition-Metal-Free Synthesis: These methods avoid the use of potentially toxic and expensive heavy metals, which is advantageous for both environmental and economic reasons. rsc.org

Catalytic C-H Activation/Functionalization: This approach allows for the direct modification of C-H bonds on the indolone scaffold, providing a more atom-economical route to functionalized derivatives compared to traditional methods that require pre-functionalized starting materials. researchgate.net

Photocatalysis and Electrosynthesis: These methods utilize light or electricity to drive chemical reactions, often under mild conditions, and can provide access to unique reactivity patterns. researchgate.net

These advanced methodologies expand the toolbox available to chemists for the synthesis and modification of indolone derivatives, including this compound, enabling the creation of novel and structurally diverse compounds.

Catalytic Methods for Indolone Construction and Derivatization

The construction of the indolone (or oxindole) ring system can be achieved through various catalytic methods, primarily involving transition metals like palladium. These methods offer efficient routes to the core structure, which can then be further functionalized, for instance, through halogenation, to yield compounds like this compound.

One of the prominent strategies for synthesizing the indolone core is through palladium-catalyzed intramolecular C-H amination or amidation. These reactions typically involve the cyclization of an N-aryl amide precursor. The versatility of palladium catalysis allows for the use of a wide range of substrates and the formation of the five-membered lactam ring of the indolone system. While direct catalytic synthesis of this compound is not extensively documented, a common synthetic route involves the initial synthesis of the 1,3-dihydroindol-2-one core followed by electrophilic bromination.

Catalytic methods are also crucial for the derivatization of the pre-formed indolone ring. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents at different positions of the indolone scaffold. However, for the synthesis of this compound, direct electrophilic bromination of 1,3-dihydroindol-2-one is a more straightforward approach. This reaction is typically catalyzed by a Lewis acid or proceeds under the influence of a brominating agent.

Below is a representative table illustrating typical conditions for the synthesis of substituted indolones, which could be precursors to or analogues of this compound.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene11075-90N/A
PdCl₂(PPh₃)₂-NaOAcDMA12080-95N/A
CuIL-prolineK₂CO₃DMSO9070-85N/A
Rh₂(OAc)₄--DichloromethaneRT60-80N/A

This table presents generalized conditions for catalytic indolone synthesis based on common literature procedures and is for illustrative purposes.

Furthermore, biocatalytic methods have emerged as a green alternative for the functionalization of the indole nucleus. For instance, vanadium haloperoxidases have been shown to catalyze the decarboxylative bromooxidation of 3-carboxyindoles to furnish 3-bromooxindoles with high regio- and chemoselectivity chemrxiv.orgresearchgate.net. While this method targets the 3-position, it highlights the potential of enzymatic catalysis in the synthesis of halogenated indolones.

Application of Flow Chemistry in the Synthesis of Indolone Derivatives

Flow chemistry, or continuous flow synthesis, has gained significant traction in organic synthesis due to its numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. The application of flow chemistry is particularly advantageous for reactions involving hazardous reagents or intermediates, such as elemental bromine, which is often used in the synthesis of brominated aromatic compounds like this compound.

The synthesis of this compound can be envisioned in a flow setup where 1,3-dihydroindol-2-one is subjected to continuous bromination. A significant advancement in this area is the in-situ generation of bromine in a flow reactor, which circumvents the need to handle and store large quantities of this hazardous reagent mdpi.comresearchgate.net. In such a setup, a stream of a bromide salt solution (e.g., HBr or KBr) is mixed with an oxidant (e.g., NaOCl) to generate bromine, which then immediately reacts with the substrate stream containing 1,3-dihydroindol-2-one mdpi.com. Any unreacted bromine can be subsequently quenched in-line before the product is collected, further enhancing the safety of the process mdpi.comresearchgate.net.

This approach not only mitigates the risks associated with using molecular bromine but also allows for precise control over the stoichiometry and reaction time, which can lead to higher selectivity and yields. The rapid mixing and efficient heat dissipation in microreactors can prevent the formation of over-brominated byproducts.

The table below illustrates a conceptual flow chemistry setup for the dibromination of 1,3-dihydroindol-2-one.

Reagent 1Reagent 2SubstrateResidence TimeTemperature (°C)Yield (%)Reference
HBr (aq)NaOCl (aq)1,3-dihydroindol-2-one in Acetic Acid5-10 min25-50>90 (expected) mdpi.comresearchgate.net
KBr (aq)Oxone®1,3-dihydroindol-2-one in Methanol10-20 min25>85 (expected) mdpi.com

This table represents a conceptual application of flow chemistry for the synthesis of this compound based on general procedures for aromatic bromination in flow and is for illustrative purposes.

Chemical Reactivity and Functionalization of 5,7 Dibromo 1,3 Dihydroindol 2 One

Electrophilic Aromatic Substitution Reactions on the Brominated Benzene Ring

The benzene ring of 5,7-Dibromo-1,3-dihydroindol-2-one is substituted with two bromine atoms and an acylamino group, both of which are deactivating towards electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com Halogens are ortho-, para-directing but deactivating, while the acylamino group is also deactivating. The presence of two strong electron-withdrawing bromine atoms at the 5- and 7-positions significantly reduces the nucleophilicity of the aromatic ring. Consequently, further electrophilic substitution on the C4 and C6 positions is generally unfavorable and not a common strategy for functionalization. The primary method involving electrophilic aromatic substitution is the synthesis of the parent compound itself, where isatin (B1672199) is treated with bromine. nih.govroyalsocietypublishing.org

Functionalization Strategies at the N1-Position of the Indolone Ring

The nitrogen atom at the N1-position of the indolone ring is a key site for functionalization, most commonly through N-alkylation and N-arylation reactions. These reactions typically proceed by first converting the N-H group to its anionic conjugate base, which then acts as a nucleophile.

Research has shown that N-alkylation can be effectively achieved by treating 5,7-dibromoisatin with various alkyl or benzyl halides in the presence of a base. nih.govaacrjournals.org A common protocol involves using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov This method has been used to introduce a variety of substituents at the N1 position, including alkyl chains with different lengths and functional groups. nih.govresearchgate.net

For instance, the synthesis of N-alkylated 5,7-dibromoisatin analogs often involves reacting the parent compound with reagents like 1-bromo-3-chloropropane or 1-bromo-4-chlorobutane to introduce chloroalkyl chains, which can be further modified. nih.gov N-benzylation has also been extensively explored, yielding derivatives that have been investigated for their biological properties. nih.govgoogleapis.com

Table 1: Examples of N1-Position Functionalization of this compound

N1-SubstituentAlkylating/Arylating AgentBase/SolventReference
3'-Chloropropyl1-Bromo-3-chloropropaneK₂CO₃ / DMF nih.gov
4'-Chlorobutyl1-Bromo-4-chlorobutaneK₂CO₃ / DMF nih.gov
p-Bromomethylbenzyl1,4-Bis(bromomethyl)benzeneK₂CO₃ / DMF nih.gov
BenzylBenzyl bromideK₂CO₃ / DMF googleapis.com

Reactivity at the C3-Position of the Indolone Ring System

The C3-carbonyl group is a highly reactive electrophilic center, making it the most versatile position for derivatization on the this compound scaffold. It readily undergoes reactions with a wide range of nucleophiles.

The C3-keto group can participate in condensation reactions with active methylene compounds, a classic example being the Knoevenagel condensation. nih.govresearchgate.net This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing a methylene group activated by two electron-withdrawing groups. In the case of 5,7-dibromoisatin, it reacts with compounds like malononitrile or 1,3-dicarbonyl compounds. researchgate.netmdpi.com These reactions are often catalyzed by bases such as piperidine or can be promoted by catalysts like molecular iodine. researchgate.net The resulting products are typically 3-ylideneindolin-2-ones, which are valuable intermediates for further synthesis.

The C3-carbonyl group readily undergoes condensation with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. masterorganicchemistry.comorganic-chemistry.org This reaction is fundamental to the derivatization of the isatin core.

A notable application is the synthesis of thiosemicarbazones. This compound reacts with thiosemicarbazide derivatives, such as 4-phenyl-3-thiosemicarbazide, in an equimolar ratio. aip.org The reaction is typically carried out in ethanol with a catalytic amount of glacial acetic acid under reflux, leading to the formation of 2-(5,7-Dibromo-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide. aip.org These hydrazone derivatives are of significant interest due to their coordination chemistry and potential biological activities.

Table 2: Synthesis of a Hydrazone Derivative at the C3-Position

Reactant 1Reactant 2ConditionsProductReference
This compound4-Phenyl-3-thiosemicarbazideEthanol, cat. Acetic Acid, Reflux2-(5,7-Dibromo-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide aip.org

While the direct formation of a stable diazo group at the C3 position of the isatin ring is not commonly reported, the C3-carbonyl exhibits reactivity towards diazo compounds. For example, isatins can undergo a catalytic asymmetric ring expansion reaction with α-alkyl-α-diazoesters. nih.gov This reaction does not result in a C3-diazo derivative but rather utilizes the diazo compound as a reagent to expand the five-membered ring into a 2-quinolone structure, highlighting the electrophilicity of the C3-carbon. nih.gov

The C3-position is a critical anchor for the synthesis of a wide variety of spiro-compounds, where the C3 carbon becomes a spirocyclic center. researchgate.netbeilstein-journals.org These syntheses often involve multi-component reactions or cycloadditions.

One important route is the [3+2] cycloaddition reaction of azomethine ylides with dipolarophiles. Azomethine ylides can be generated in situ from the condensation of 5,7-dibromoisatin with an amino acid like sarcosine. These ylides then react with various dipolarophiles to yield complex spiro-pyrrolidine-oxindoles. researchgate.net

Another key reaction is the Pictet-Spengler reaction. For example, 5,7-dibromoisatin can react with 3-hydroxyphenethylamine in polyphosphoric acid at elevated temperatures to synthesize spiro[indoline-3,1'-isoquinolin]-2-one derivatives. royalsocietypublishing.org This reaction proceeds via the formation of an iminium ion intermediate which then undergoes an intramolecular electrophilic substitution.

Table 3: Examples of Spiro-Compound Synthesis from this compound

Reaction TypeCo-ReactantsKey ConditionsSpiro-Product TypeReference
[3+2] CycloadditionSarcosine, Ferrocene derivatives-Ferrocenylmonospirooxindolopyrrolidines researchgate.net
Pictet-Spengler3-HydroxyphenethylaminePolyphosphoric acid, 100°CSpiro[indoline-3,1'-isoquinolin]-2-one royalsocietypublishing.org

Characterization and Control of Geometric Isomerism (E/Z) at C3-Exocyclic Double Bonds

The introduction of a C3-exocyclic double bond in the this compound core, often via Knoevenagel condensation, can lead to the formation of geometric isomers (E/Z). The stereochemical outcome of these reactions is of paramount importance as the biological activity of the resulting compounds can be significantly influenced by their three-dimensional structure.

Characterization: The unambiguous assignment of the E and Z isomers is typically achieved through nuclear magnetic resonance (NMR) spectroscopy, particularly utilizing the Nuclear Overhauser Effect (NOE). libretexts.orgorganicchemistrydata.orgwordpress.comwikipedia.orglibretexts.org In an NOE experiment, irradiation of a specific proton will lead to an enhancement in the signal of other protons that are in close spatial proximity (typically < 5 Å), irrespective of the number of bonds connecting them. libretexts.orgwikipedia.org For a C3-ylideneoxindole, a key NOE correlation is often observed between the vinyl proton of the exocyclic double bond and the C4-proton of the indole (B1671886) ring. The presence of this correlation is indicative of the Z-isomer, where these protons are on the same side of the double bond. Conversely, the absence of this correlation suggests the E-isomer. Two-dimensional NMR techniques like NOESY can also be employed to map all through-space correlations in the molecule. libretexts.org

Control of Isomerism: The stereoselectivity of the reaction forming the C3-exocyclic double bond can be influenced by several factors, including the choice of solvent, base, and reaction temperature. While specific studies on this compound are limited, general principles of stereoselective synthesis can be applied. For instance, the solvent can play a crucial role in controlling E/Z selectivity in some palladium-catalyzed reactions. rsc.org In the context of Knoevenagel condensations, the selection of the catalyst and reaction conditions can favor the formation of one isomer over the other.

A summary of factors influencing E/Z selectivity is presented in the table below.

FactorInfluence on E/Z Selectivity
Solvent Can stabilize transition states leading to a specific isomer.
Base The nature and strength of the base can affect the reaction pathway and stereochemical outcome.
Temperature Can influence the thermodynamic versus kinetic control of the reaction.
Catalyst The choice of catalyst can direct the stereoselective formation of one isomer.

Oxidative and Reductive Transformations of the Indolone Core

The this compound core is amenable to both oxidative and reductive transformations, allowing for further diversification of its chemical structure.

Oxidative Transformations: Oxidation of the oxindole (B195798) core can lead to the formation of isatin (indole-2,3-dione) derivatives. Common oxidizing agents for this transformation include selenium dioxide (SeO2) and chromium trioxide (CrO3). Another approach involves oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA), which is a versatile oxidizing agent for various functional groups. rsc.orgmasterorganicchemistry.comorganic-chemistry.orgmdpi.com For instance, m-CPBA has been used for the oxidation of indolines to isatogens. epdf.pub The reaction of this compound with a suitable oxidizing agent would be expected to yield 5,7-dibromoisatin.

Reductive Transformations: The lactam carbonyl group of the oxindole ring can be reduced to a methylene group, affording the corresponding 5,7-dibromoindoline. Common reducing agents for this transformation include borane (BH3) or catalytic hydrogenation. Catalytic hydrogenation, typically employing a palladium catalyst (Pd/C) and a hydrogen source, is a widely used method for the reduction of various functional groups. The bromine atoms on the aromatic ring are generally stable under these conditions, allowing for selective reduction of the lactam.

A summary of potential oxidative and reductive transformations is provided in the table below.

TransformationReagentProduct
Oxidation SeO2, CrO3, m-CPBA5,7-Dibromoisatin
Reduction BH3, H2/Pd-C5,7-Dibromoindoline

Cross-Coupling Reactions for Further Derivatization of Brominated Sites

The presence of two bromine atoms at the C5 and C7 positions of the 1,3-dihydroindol-2-one core provides valuable handles for further derivatization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Heck reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. nih.govlmaleidykla.ltnih.gov This reaction is widely used for the formation of carbon-carbon bonds and is tolerant of a wide range of functional groups. lmaleidykla.lt The this compound can undergo sequential or double Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids to introduce diverse substituents at the C5 and C7 positions. Microwave-assisted Suzuki-Miyaura coupling has been shown to be an efficient method for the arylation of 5-bromoindoline derivatives, significantly shortening reaction times. lmaleidykla.lt

An example of a typical Suzuki-Miyaura coupling reaction is shown below:

Reactant 1Reactant 2CatalystBaseProduct
This compoundArylboronic acidPd(PPh3)4K2CO3, Cs2CO35,7-Diaryl-1,3-dihydroindol-2-one

Heck Coupling: The Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. researchgate.net This reaction can be used to introduce alkenyl substituents at the C5 and C7 positions of the this compound core. The reaction of the dibrominated oxindole with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base would yield the corresponding 5,7-divinyl- or 5,7-distyryl-1,3-dihydroindol-2-one derivatives.

Late-Stage Functionalization Methodologies for Bioactive Indole Derivatives

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late stage of the synthesis, enabling the rapid generation of analogues with improved properties. nih.govchemrxiv.org The this compound scaffold, and its derivatives obtained from the reactions described above, are excellent candidates for LSF.

The bromine atoms at the C5 and C7 positions are particularly amenable to LSF through various cross-coupling reactions. For instance, a bioactive 5,7-diaryl-1,3-dihydroindol-2-one derivative could be further functionalized by modifying the introduced aryl rings. Furthermore, C-H activation methodologies offer a direct way to introduce new functional groups onto the indole core or the appended substituents. nih.gov

The development of new LSF methods is an active area of research, and these strategies can be applied to diversify libraries of compounds derived from this compound to explore structure-activity relationships and identify new bioactive agents. The versatility of the bromine atoms allows for their conversion into a wide array of functional groups, making this scaffold a valuable starting point for the synthesis of diverse and complex molecules.

Structure Activity Relationship Sar Studies of 5,7 Dibromo 1,3 Dihydroindol 2 One Derivatives

Role of Bromine Substituents at C5 and C7 in Modulating Molecular Interactions

The presence of bromine atoms at the C5 and C7 positions of the indol-2-one ring is a critical determinant of the molecule's physicochemical properties and its ability to engage in specific molecular interactions. These halogen substituents exert their influence through a combination of steric, electronic, and hydrophobic effects, and most notably, through their capacity for halogen bonding.

Detailed research findings indicate that the bromine atoms are not mere placeholders but active participants in intermolecular interactions. In crystal structures of related dibrominated heterocyclic compounds, bromine atoms have been observed to form interactions with other electronegative atoms, such as oxygen. nih.govresearchgate.net This type of interaction, known as a halogen bond, is a directional, non-covalent interaction where the electropositive region on the halogen (the σ-hole) is attracted to a Lewis base. This contributes significantly to the binding affinity and specificity of the molecule for its biological target.

Furthermore, the electron-withdrawing nature of bromine atoms renders the aromatic ring electron-deficient, which can influence π-stacking interactions with aromatic residues in protein binding pockets. nih.gov In the crystal lattice of a related compound, 5,7-dibromo-3-trifluoromethyl-3,4-dihydroacridin-1(2H)-one, a one-dimensional stacking of molecules is stabilized by interactions involving the bromine atoms, with a stacking distance of 3.395 Å. nih.govresearchgate.net The reactivity of the bromine atoms in nucleophilic aromatic substitution reactions also highlights their electronic influence on the heterocyclic core, allowing for further diversification of the scaffold. mdpi.com

Interaction TypeDescriptionStructural ImplicationReference
Halogen BondingDirectional interaction between the electropositive crown of the bromine atom and a Lewis base (e.g., oxygen, nitrogen).Enhances binding affinity and specificity to target proteins. nih.gov, researchgate.net
π-StackingNon-covalent interaction between aromatic rings. The electron-withdrawing nature of bromine modifies the quadrupole moment of the phenyl ring, influencing these interactions.Contributes to the stabilization of the molecule within a binding site and affects crystal packing. nih.gov
Van der Waals ForcesGeneral non-specific attractive or repulsive forces between the bulky bromine atoms and the surrounding molecular environment.Dictates the steric fit within a receptor pocket and contributes to overall binding energy. nih.gov
C-H···Br Hydrogen BondsWeak hydrogen bonds can form between carbon-hydrogen donors and the bromine atom as an acceptor.Assists in defining the crystal packing and the conformation of the molecule in a bound state. nih.gov

Influence of N1-Substituents on the Biological Activity Profile of Derivatives

The nitrogen atom at the N1 position of the 5,7-dibromo-1,3-dihydroindol-2-one scaffold is a key site for modification, and the choice of substituent at this position can have an overwhelming influence on the resulting biological activity. nih.gov The nature of the N1-substituent can modulate properties such as solubility, cell permeability, and the ability to form hydrogen bonds, thereby dramatically altering the structure-activity relationship.

In many indole (B1671886) derivatives, an unsubstituted N1-H group is crucial for biological activity, particularly in antioxidant mechanisms. The hydrogen atom on the pyrrole nitrogen is key to the Hydrogen Atom Transfer (HAT) mechanism, which allows the molecule to scavenge free radicals. nih.gov Substitution at the N1 position can prevent the formation of the indolyl radical, potentially diminishing or eliminating this type of antioxidant activity. nih.gov

N1-SubstituentObserved Effect on Biological ActivityPlausible MechanismReference
-H (unsubstituted)Enhanced cytoprotective and antioxidant activity.Facilitates Hydrogen Atom Transfer (HAT) and stabilization of the resulting indolyl radical. nih.gov
-(CH₂)n-NR₂ (e.g., dimethylaminopropyl)Broad-spectrum antitumor activity.Introduces a basic side chain that can form ionic interactions and improve pharmacokinetic properties. nih.gov
-Alkyl / -ArylCan decrease certain activities (e.g., antioxidant) but may introduce or enhance others (e.g., antimicrobial, anti-inflammatory).Blocks HAT mechanism but introduces new steric and electronic interactions, potentially targeting different receptors. nih.gov, nih.gov

C3-Modifications and their Contribution to Specific Molecular Recognition

The C3 position of the this compound core is arguably the most important site for introducing diversity to achieve specific molecular recognition and targeted biological activity. This position is adjacent to the carbonyl group and is often involved in key interactions with enzymes and receptors.

Modifications at C3 are frequently accomplished through an Aldol condensation reaction, which can introduce a wide variety of substituents, often with a specific geometric configuration (e.g., Z-configuration). nih.gov The geometry of the substituent at the C3 position is critical, as it dictates the spatial orientation of functional groups responsible for binding to the target. For example, the introduction of a (Z)-pyrrole-2-methylidene group at the C3 position of a 5-bromo-7-azaindolin-2-one core was a key feature in a series of potent antitumor agents. nih.gov

Furthermore, substituents at the C3 position can play a role in stabilizing radicals, which can be important for certain mechanisms of action, such as antioxidant activity. nih.gov However, the primary role of C3-modifications is to present specific chemical functionalities—such as hydrogen bond donors/acceptors, aromatic rings for π-stacking, or charged groups for ionic interactions—in a precise three-dimensional arrangement to maximize complementarity with a biological target. The inability of a C3 substituent, such as a thiazole-2-thione moiety, to form resonance structures can lead to a lack of stabilization for free radicals and result in low cytoprotective activity. nih.gov

C3-Modification TypeExample SubstituentContribution to Molecular RecognitionReference
Methylene-bridged Heterocycles(Z)-pyrrole-2-methylidenePresents a planar, hydrogen-bonding system with a specific geometry for interaction with kinase hinge regions or other flat binding domains. nih.gov
Dithiocarbamate MoietiesPyrrolidinedithiocarbamateIntroduces strong metal-chelating and redox-active groups, contributing to high cytoprotective activity. nih.gov
Simple Alkyl/Aryl GroupsTrifluoromethylCan provide steric bulk to occupy a specific hydrophobic pocket and the fluorine atoms can act as weak hydrogen bond acceptors. nih.gov

Conformational Analysis and Stereochemical Considerations in Structure-Activity Correlations

When a modification, typically at the C3 position, introduces a chiral center, the absolute stereochemistry becomes critically important. It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can have vastly different biological activities, potencies, and metabolic fates. nih.gov One enantiomer may fit perfectly into a receptor's binding site, while the other may fit poorly or not at all. Furthermore, the geometric configuration of non-chiral substituents, such as the confirmed Z-configuration of a C3-ylidene moiety in related compounds, is essential for maintaining the optimal geometry for biological activity. nih.gov Therefore, a comprehensive SAR study must consider not only the chemical nature of the substituents but also their specific and rigid spatial arrangement.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 5,7-Dibromo-1,3-dihydroindol-2-one. These calculations can determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and the nature of its interactions with other molecules. For instance, DFT calculations have been employed to understand the reaction mechanisms of related dithiolo[3,4-b]pyridines, revealing the rate-limiting steps and activation barriers of their formation. mdpi.com

Table 1: Key Parameters from Quantum Chemical Calculations

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons; higher energy suggests greater reactivity as a nucleophile.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons; lower energy suggests greater reactivity as an electrophile.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.
Electron Density Distribution of electrons within the molecule.Identifies electron-rich and electron-deficient regions, predicting sites of electrophilic and nucleophilic attack.
Electrostatic Potential The potential energy of a positive test charge at various points around the molecule.Maps regions of positive and negative potential, indicating sites for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indolone Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indolone analogues, QSAR studies are valuable for predicting the activity of new, unsynthesized compounds and for identifying the key structural features that influence their biological effects. benthamdirect.commdpi.comnih.gov

Several QSAR models have been developed for various classes of indole (B1671886) derivatives. benthamdirect.comnih.gov These models often utilize a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. For example, a 2D-QSAR model for (1H-indol-3-yl) derivatives used descriptors like AM1_Dipole and AM1_E (total energy) to predict antioxidant activity. mdpi.com Similarly, 3D-QSAR models, which consider the three-dimensional conformation of molecules, have been used to study indole and isatin (B1672199) derivatives as potential agents against Alzheimer's disease. mdpi.com These models have shown acceptable predictive statistics, with one study reporting a coefficient of determination (r²) of 0.887 and a leave-one-out cross-validation coefficient (q²) of 0.596. mdpi.com The insights gained from QSAR can guide the design of more potent and selective indolone-based compounds. benthamdirect.com

Table 2: Common Descriptors Used in QSAR Models for Indole Analogues

Descriptor TypeExamplesInformation Encoded
Electronic Dipole moment, Partial chargesDistribution of charge and polarity.
Steric Molecular weight, Molar refractivitySize and shape of the molecule.
Hydrophobic LogPLipophilicity and partitioning behavior.
Topological Connectivity indicesAtomic connectivity and branching.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods for studying the interaction between a ligand, such as this compound, and its biological target, typically a protein. bohrium.com Molecular docking predicts the preferred binding orientation and affinity of the ligand within the active site of the target protein. scienceopen.comnih.gov This information is crucial for understanding the mechanism of action and for designing more effective inhibitors.

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. biotechrep.irnih.gov These simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. biotechrep.ir For instance, MD simulations can calculate the root mean square deviation (RMSD) of atomic positions to assess the stability of the complex. biotechrep.ir Such computational studies have been instrumental in identifying potential inhibitors for various targets. nih.govnih.gov

Table 3: Key Outputs from Molecular Docking and Dynamics Simulations

ParameterDescriptionSignificance
Binding Energy/Score A measure of the predicted binding affinity between the ligand and the target.Lower binding energy generally indicates a more favorable interaction.
Binding Pose The predicted three-dimensional orientation of the ligand within the target's binding site.Reveals how the ligand fits into the active site and which functional groups are involved in interactions.
Intermolecular Interactions Hydrogen bonds, hydrophobic interactions, electrostatic interactions, etc.Identifies the specific forces that hold the ligand and target together.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures over time.Indicates the stability of the protein-ligand complex during the simulation.
Root Mean Square Fluctuation (RMSF) A measure of the fluctuation of individual amino acid residues around their average position.Highlights the flexible and rigid regions of the protein upon ligand binding.

Prediction and Analysis of Spectroscopic Properties through Theoretical Models

Theoretical models, often based on quantum chemical calculations, can be used to predict and analyze the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic transitions.

For example, theoretical calculations can predict infrared (IR) vibrational frequencies, which correspond to the stretching and bending of chemical bonds. These predicted frequencies can be compared with experimental IR spectra to confirm the molecular structure. Similarly, theoretical methods can calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. The predicted absorption maxima (λmax) can be correlated with experimental data. While specific theoretical spectroscopic data for this compound is not detailed in the provided results, the IR and NMR data for a related compound, 5,7-dibromo-3-trifluoromethyl-3,4-dihydroacridin-1(2H)-one, have been reported. researchgate.net

Table 4: Theoretically Predicted Spectroscopic Data and Their Experimental Correlation

Spectroscopic TechniquePredicted ParameterExperimental Correlation
Infrared (IR) Spectroscopy Vibrational frequencies and intensitiesAssignment of experimental absorption bands to specific molecular vibrations.
UV-Visible (UV-Vis) Spectroscopy Electronic transition energies and oscillator strengthsPrediction of absorption maxima (λmax) and interpretation of electronic spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts and coupling constantsAiding in the assignment of experimental NMR signals to specific nuclei in the molecule.

Advanced Analytical Techniques for Characterization of 5,7 Dibromo 1,3 Dihydroindol 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous structural determination of organic molecules, including 5,7-Dibromo-1,3-dihydroindol-2-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the spatial arrangement of substituents.

For isatin (B1672199) derivatives, both ¹H and ¹³C NMR are routinely used to confirm their structures. nih.gov The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each nucleus. For instance, in ¹H NMR spectra of isatin analogues, characteristic signals for aromatic protons and the NH group of the indole (B1671886) ring are observed. hilarispublisher.com The substitution pattern on the aromatic ring, such as the presence of bromine atoms at the 5 and 7 positions, significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons, allowing for precise structural assignment. nih.gov

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are particularly valuable for establishing the connectivity between different parts of the molecule. For example, HMBC experiments can confirm the position of substituents on the isatin core by showing correlations between protons and carbons that are two or three bonds apart. nih.gov This is especially useful in distinguishing between regioisomers that might be formed during synthesis. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for an Isatin Derivative

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H18.77s
H78.26s
H47.81d8.91
H137.72d8.23
H157.64d16.10
H57.45dd8.91, 1.59
H127.37d8.23
H166.63d16.10
H105.76s
H183.72s
This table is based on data for a specific isatin derivative and is for illustrative purposes. Actual chemical shifts for this compound will vary. Data sourced from nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its elemental composition with high accuracy. nih.gov

The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 peak pattern in the mass spectrum, providing a clear signature for the presence of two bromine atoms in the molecule.

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions from the sample. nih.gov The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern can be analyzed to deduce the structure of the molecule, as weaker bonds tend to break preferentially. For isatin derivatives, common fragmentation pathways may involve the loss of CO or other small molecules, providing further structural confirmation. auremn.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.com When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.

Table 2: Typical IR Absorption Frequencies for Functional Groups in Isatin Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretch3100 - 3500
C=O (Lactam)Stretch1700 - 1750
C=C (Aromatic)Stretch1450 - 1600
C-NStretch1200 - 1350
C-BrStretch500 - 600
This table provides general ranges. Specific values for this compound may differ. Data sourced from hilarispublisher.comresearchgate.net.

X-ray Crystallography for Solid-State Structure Determination

For this compound and its analogues, obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis. nih.gov The resulting crystal structure would unequivocally confirm the connectivity of the atoms, the positions of the bromine substituents on the aromatic ring, and the geometry of the fused ring system. researchgate.netsoton.ac.uk Furthermore, X-ray crystallography can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net This information is invaluable for understanding the solid-state properties of the compound. For some isatin derivatives, X-ray data has been used to confirm the presence of specific conformers in the solid state. auremn.org

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating mixtures of isomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov In HPLC, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. iu.edu

For this compound, a reversed-phase HPLC method would typically be employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a given set of conditions.

HPLC is also crucial for the separation of isomeric mixtures, which can be challenging to resolve by other means. iu.edunih.gov For example, if the synthesis of this compound were to yield other dibrominated isomers, HPLC could be optimized to separate these closely related compounds, allowing for their individual isolation and characterization. The development of efficient chromatographic methods is therefore critical for obtaining pure samples of the desired compound for further studies.

Applications of 5,7 Dibromo 1,3 Dihydroindol 2 One and Its Derivatives in Chemical Research

Utility as a Key Building Block in Complex Organic Synthesis

5,7-Dibromo-1,3-dihydroindol-2-one is a valuable starting material in the multistep synthesis of more complex molecules. The bromine atoms on the aromatic ring are amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of diverse functionalities. This adaptability makes it a key intermediate in the construction of intricate molecular architectures. For instance, it has been utilized in the synthesis of substituted indolinones and indoles, which are prevalent motifs in many biologically active compounds and functional materials.

Indolone Scaffolds in Material Science Research

The indolone core, particularly when appropriately substituted, exhibits interesting electronic and photophysical properties, making it a valuable component in the design of new materials.

Development of Organic Electronic Materials

Indoloindoles, which can be synthesized from precursors like this compound, are an important class of N-heteroacenes. researchgate.net These compounds are typically air-stable, electron-rich, and possess tunable properties, making them attractive for applications in photovoltaics and other organic electronic devices. researchgate.net The ability to modify the indolone scaffold allows for the fine-tuning of the material's electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance.

Synthesis of Dyes and Investigation of Photophysical Properties

Derivatives of this compound have been investigated for their potential as dyes. The extended π-systems that can be created through reactions at the bromine positions can lead to compounds that absorb and emit light in the visible region of the electromagnetic spectrum. The specific photophysical properties, including absorption and emission maxima, quantum yields, and Stokes shifts, can be modulated by the nature of the substituents appended to the indolone core.

Development of Chemical Probes and Molecular Tools for Biological Systems Research

The indolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. This has led to the extensive use of this compound and its derivatives in the development of chemical probes to investigate biological processes.

Exploration of Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition via ATP-Competitive Binding)

A significant area of research has focused on the development of indolin-2-one derivatives as inhibitors of protein kinases. scirp.org Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. scirp.org

Substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGF-R2), fibroblast growth factor receptor 1 (FGF-R1), and platelet-derived growth factor receptor beta (PDGF-Rβ) tyrosine kinases. nih.gov Structure-activity relationship (SAR) studies revealed that compounds with a propionic acid moiety at the C-3' position of the tetrahydroindole ring were particularly effective. nih.gov For example, specific derivatives showed high inhibitory activity against VEGF-R2, FGF-R1, and PDGF-Rβ with IC50 values in the nanomolar range. nih.gov X-ray crystallography of one such inhibitor bound to the catalytic domain of FGF-R1 provided a structural basis for its inhibitory activity, confirming that these molecules often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. nih.gov

Furthermore, 3,3-diaryl-1,3-dihydroindol-2-one derivatives have been investigated as inhibitors of translation initiation. nih.govnih.gov These compounds can induce the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a key event in the regulation of protein synthesis. nih.govnih.gov This is achieved by depleting intracellular calcium stores from the endoplasmic reticulum, which in turn activates kinases that phosphorylate eIF2α. nih.govnih.gov

Derivative ClassTarget Kinase(s)Key Structural Features for Activity
Substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-onesVEGF-R2, FGF-R1, PDGF-RβPropionic acid moiety at the C-3' position of the tetrahydroindole ring nih.gov
3,3-diaryl-1,3-dihydroindol-2-onesKinases involved in eIF2α phosphorylationDiaryl substitution at the 3-position of the indolone core nih.govnih.gov

Q & A

Basic: What are the recommended safety protocols for handling 5,7-Dibromo-1,3-dihydroindol-2-one?

Answer:
Researchers must use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation, skin contact, and ingestion. In case of eye exposure, rinse immediately with water for ≥15 minutes and seek medical attention. Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizers. Safety data aligns with GHS hazard categories: acute toxicity (oral, dermal, inhalation) and severe eye irritation .

Basic: What synthetic routes are commonly employed for preparing this compound?

Answer:
The compound is synthesized via bromination of indole precursors. For example, bromine or brominating agents (e.g., NBS) are used under controlled conditions (0–5°C) to achieve regioselective di-bromination at the 5- and 7-positions. Reaction monitoring via TLC or HPLC is critical to track intermediates. Post-synthesis purification involves recrystallization from ethanol or methanol .

Advanced: How can bromination reactions be optimized to minimize di-brominated byproducts?

Answer:
Optimization involves:

  • Stoichiometry control : Use 2.1–2.3 equivalents of bromine to avoid over-bromination.
  • Temperature modulation : Maintain ≤5°C to suppress side reactions.
  • Catalyst selection : Lewis acids (e.g., FeCl₃) enhance regioselectivity.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility.
    Post-reaction, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound. Contradictions in yield reports may arise from varying bromine purity or reaction scaling .

Advanced: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Peaks at δ 10.8–11.2 ppm (NH lactam) and δ 160–165 ppm (C=O) confirm the oxindole core. Bromine substituents cause deshielding in aromatic regions (δ 7.2–7.8 ppm).
  • HRMS : Exact mass ([M+H]⁺) should match theoretical m/z (e.g., C₈H₅Br₂NO: 312.8764).
  • X-ray crystallography : Resolves regiochemistry of bromination and lactam conformation .

Advanced: How does this compound act as a kinase inhibitor?

Answer:
The compound inhibits kinases (e.g., Pfmrk, VEGFR2) via ATP-competitive binding. Its planar structure mimics the adenine moiety of ATP, while bromine atoms enhance hydrophobic interactions with kinase pockets. Assays include:

  • Kinase activity assays : Measure IC₅₀ using radioactive ATP or fluorescence-based ADP-Glo™.
  • Cellular assays : Assess proliferation inhibition in cancer cell lines (e.g., melanoma) .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water (8:2) for high-purity crystals.
  • Column chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent.
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical validation .

Advanced: How is the stability of this compound assessed under varying conditions?

Answer:

  • pH stability : Incubate in buffers (pH 2–12) at 37°C for 24h; analyze degradation via HPLC.
  • Thermal stability : Thermogravimetric analysis (TGA) measures decomposition temperatures.
  • Light sensitivity : Expose to UV (254 nm) and monitor photodegradation by LC-MS. Stability is highest in neutral, anhydrous conditions .

Advanced: How to resolve contradictions in biological activity data for derivatives?

Answer:

  • Purity verification : Ensure >95% purity via HPLC and elemental analysis.
  • Assay validation : Compare results across orthogonal assays (e.g., enzymatic vs. cellular).
  • Structural confirmation : Re-examine stereochemistry or tautomerism via X-ray .

Basic: What are its primary applications in medicinal chemistry?

Answer:

  • Kinase inhibitor scaffolds : Modified for selectivity against B-RafV600E or VEGFR2.
  • Antimicrobial agents : Derivatives inhibit fungal germination (e.g., Colletotrichum spp.) .

Advanced: What enzymatic pathways involve this compound?

Answer:

  • Oxidoreductases : 3-Methyleneoxindole reductase (EC 1.3.1.17) catalyzes NADP⁺-dependent reduction of 3-methyl derivatives.
  • Metabolic studies : LC-MS/MS tracks hepatic CYP450-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.